molecular formula C19H26N2O4 B1376350 Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate CAS No. 1293940-93-8

Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate

Cat. No.: B1376350
CAS No.: 1293940-93-8
M. Wt: 346.4 g/mol
InChI Key: GBAMNSNKCDOBOO-HZPDHXFCSA-N
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Description

Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate (CAS: 933688-11-0, SY127141) is a bicyclic compound featuring a 3,8-diazabicyclo[4.2.0]octane core with benzyl and tert-butyl ester groups at the 8- and 3-positions, respectively. Its rigid bicyclic scaffold and stereochemical configuration (cis arrangement) contribute to its biological activity, particularly as a nicotinic acetylcholine receptor (nAChR) agonist . The compound is structurally optimized for selective interactions with α4β2 nAChR subtypes, which are implicated in neurological disorders such as Alzheimer’s disease, schizophrenia, and nicotine addiction . Its synthetic route, described by Frost et al. (2006), emphasizes the importance of substituent positioning for enhancing receptor affinity and metabolic stability .

Properties

IUPAC Name

8-O-benzyl 3-O-tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-10-9-15-11-21(16(15)12-20)18(23)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAMNSNKCDOBOO-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CN(C2C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CN([C@@H]2C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Diazabicyclo[4.2.0]octane Synthesis

The initial step in the preparation involves synthesizing the diazabicyclo[4.2.0]octane core. This bicyclic structure is typically formed via intramolecular cyclization reactions starting from appropriate diamine precursors. Common strategies include:

  • Cyclization of diaminoalkane derivatives under controlled conditions to form the bicyclic ring system.
  • Use of ring-closing reactions facilitated by activating groups or catalysts to ensure cis-stereochemistry.

For example, related compounds such as cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate are synthesized by constructing the bicyclic core first, followed by esterification steps.

Introduction of Ester Groups

The preparation of the dicarboxylate esters involves selective esterification reactions at the 3- and 8-positions:

  • Tert-butyl esterification at the 3-position is typically achieved by reacting the corresponding carboxylic acid or acid chloride intermediate with tert-butanol or tert-butyl protecting groups under acidic or catalytic conditions.
  • Benzyl esterification at the 8-position is introduced by esterifying the carboxylic acid intermediate with benzyl alcohol or benzyl bromide derivatives under basic or catalytic conditions.

The selective protection and deprotection steps are crucial to maintain the cis-configuration and prevent side reactions.

Stereochemical Control

Maintaining the cis-configuration during synthesis is critical. This is often controlled by:

  • Using stereoselective cyclization conditions.
  • Employing chiral auxiliaries or catalysts.
  • Careful temperature and solvent control during esterification and cyclization steps.

Purification and Characterization

The final compound is purified using chromatographic techniques such as column chromatography or recrystallization to achieve high purity. Analytical methods like NMR, IR, and mass spectrometry confirm the structure and stereochemistry.

Detailed Research Findings and Data

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization Diamine precursor, solvent (e.g., THF), catalyst Formation of cis-diazabicyclo[4.2.0]octane core with stereocontrol
2 Esterification (tert-butyl) Tert-butanol, acid catalyst or tert-butyl chloride Selective esterification at 3-position, protecting group introduced
3 Esterification (benzyl) Benzyl alcohol or benzyl bromide, base catalyst Benzyl ester introduced at 8-position
4 Purification Chromatography, recrystallization High purity compound with confirmed cis stereochemistry

Representative Synthetic Route (Summary)

  • Synthesis of 3,8-diazabicyclo[4.2.0]octane core: Starting from a suitable diamine, intramolecular cyclization is performed under controlled temperature and solvent conditions to yield the bicyclic framework with cis stereochemistry.

  • Protection and esterification: The carboxylic acid groups at positions 3 and 8 are selectively esterified. The 3-position is protected with a tert-butyl ester via reaction with tert-butanol or tert-butyl protecting agents. The 8-position is esterified with benzyl alcohol or benzyl bromide under basic conditions.

  • Purification and verification: The product is purified and characterized by spectroscopic methods to verify the structure and stereochemistry.

Supporting Literature and Patent Insights

  • A recent patent (CN117865969A) describes preparation methods of related tert-butyl ester derivatives of diazabicyclo compounds, highlighting the use of acid chlorides, esterification, and bromination steps to achieve functionalized bicyclic amines with high stereochemical purity. This patent exemplifies the use of reagents such as adipoyl chloride, thionyl chloride, and ammonium hydroxide in related synthetic pathways, which can be adapted for preparing the tert-butyl ester moiety in the target compound.

  • Research articles emphasize the importance of stereoselective cyclization and selective esterification to maintain the cis configuration and achieve high yields and purity.

Summary Table of Preparation Method Characteristics

Feature Description
Core formation Intramolecular cyclization of diamine precursors
Esterification strategy Stepwise selective esterification at 3- and 8-positions
Stereochemical control Use of stereoselective conditions and chiral auxiliaries
Purification methods Chromatography, recrystallization
Key reagents Diamines, tert-butanol, benzyl alcohol/bromide, catalysts
Challenges Maintaining cis stereochemistry, selective functionalization

Chemical Reactions Analysis

Types of Reactions

Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide or tert-butyl chloride in the presence of a strong base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate serves as a scaffold for the development of novel pharmaceuticals. Its bicyclic structure allows for the modulation of biological activity through structural modifications. Research has indicated that compounds with similar bicyclic frameworks exhibit significant activity against various biological targets, including enzymes and receptors involved in neurological disorders and cancer.

1.2 Neuroprotective Agents

Studies have shown that derivatives of this compound can exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential in neurology .

Materials Science

2.1 Polymer Chemistry

This compound can act as a monomer or a plasticizer in polymer synthesis. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for high-performance materials used in aerospace and automotive applications .

2.2 Coatings and Adhesives

The compound's chemical stability and adhesive properties make it an excellent candidate for use in coatings and adhesives. Its application can enhance the durability and resistance of coatings to environmental degradation, thereby extending the lifespan of coated materials .

Chemical Synthesis

3.1 Synthetic Pathways

The synthesis of this compound involves several steps, including the formation of the bicyclic core through cyclization reactions followed by esterification processes to introduce carboxylate groups. Understanding these synthetic pathways is crucial for optimizing yields and purities for research applications.

Step Reaction Type Key Reagents Conditions
1CyclizationBenzyl amineHeat
2EsterificationTert-butyl alcoholAcid catalyst
3PurificationChromatographySolvent system

Case Studies

4.1 Neuroprotective Activity Study

A study conducted on the neuroprotective effects of a derivative of Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane demonstrated significant cytoprotective effects in neuronal cell lines exposed to oxidative stress, suggesting its potential use in neurodegenerative therapies .

4.2 Polymer Application Research

Research involving the incorporation of this compound into polycarbonate matrices showed enhanced impact resistance and thermal stability compared to traditional additives, indicating its promise as a high-performance material in industrial applications .

Mechanism of Action

The mechanism by which Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate can be contextualized by comparing it to other diazabicyclo derivatives and related scaffolds. Below is a detailed analysis:

Structural Analogues in the 3,8-Diazabicyclo[4.2.0]Octane Family

Frost et al. (2006) synthesized a series of 3,8-diazabicyclo[4.2.0]octane derivatives, systematically varying substituents to explore structure-activity relationships (SAR). Key findings include:

  • Substituent Effects : The tert-butyl group at the 3-position enhances metabolic stability by shielding the ester moiety from enzymatic hydrolysis. The benzyl group at the 8-position improves lipophilicity, facilitating blood-brain barrier penetration .
  • Stereochemistry : Cis isomers exhibit superior nAChR binding affinity compared to trans isomers due to optimal spatial alignment with the receptor’s hydrophobic pockets .
  • Activity: Compounds with bulky ester groups (e.g., tert-butyl) showed nanomolar potency at α4β2 nAChRs, whereas smaller substituents (e.g., methyl) reduced efficacy .

Comparison with 2,5-Diazabicyclo[4.2.0]Octanes (GLP-1 Receptor Modulators)

AstraZeneca’s patented 2,5-diazabicyclo[4.2.0]octanes (e.g., GLP-1 receptor modulators) highlight the impact of diazabicyclo positional isomerism on target specificity .

  • Positional Isomerism: The 2,5-diazabicyclo configuration orients hydrogen-bond donors/acceptors to engage GLP-1 receptors, contrasting with the 3,8-diazabicyclo framework’s nAChR selectivity.
  • Therapeutic Applications : While 3,8-diazabicyclo derivatives target neurological pathways, 2,5-diazabicyclo compounds are designed for metabolic disorders (e.g., diabetes), underscoring scaffold versatility .

Comparison with Octahydrofuro[3,4-c]Pyridine (SY127142)

Octahydrofuro[3,4-c]pyridine (SY127142) replaces the diazabicyclo core with a fused furan-pyridine system. Key differences include:

  • Ring Strain : The diazabicyclo[4.2.0]octane core imposes greater torsional strain, favoring rigid receptor interactions, whereas the fused furan-pyridine system offers conformational flexibility for diverse targets.
  • Bioavailability : SY127142’s oxygen heteroatom enhances solubility but may reduce CNS penetration compared to the lipophilic benzyl/tert-butyl groups in SY127141 .

Data Table: Comparative Analysis of Key Compounds

Compound (CAS/ID) Core Structure Substituents Key Target Biological Activity Potency (IC50/EC50) Source
SY127141 (933688-11-0) 3,8-Diazabicyclo[4.2.0]octane 8-Benzyl, 3-Tert-Butyl α4β2 nAChR Agonist <10 nM
AstraZeneca GLP-1 Modulator 2,5-Diazabicyclo[4.2.0]octane Undisclosed GLP-1 Receptor Modulator Not reported
Frost et al. Derivative (2006) 3,8-Diazabicyclo[4.2.0]octane 8-Phenyl, 3-Cyclopropane α4β2 nAChR Agonist 12 nM
SY127142 (N/A) Octahydrofuro[3,4-c]pyridine None Undisclosed Undisclosed N/A

Research Findings and Implications

  • Pharmacological Specificity : The cis-8-benzyl/3-tert-butyl configuration in SY127141 maximizes α4β2 nAChR engagement, making it a lead candidate for neuropsychiatric drug development .
  • Metabolic Stability : The tert-butyl group significantly reduces hepatic clearance compared to analogues with methyl or ethyl esters .
  • Competitive Landscape : While AstraZeneca’s 2,5-diazabicyclo derivatives dominate metabolic disease research, SY127141’s structural niche in nAChR modulation remains unique .

Biological Activity

Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate (CAS Number: 1293940-93-8) is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including pharmacological tests, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following molecular properties:

PropertyValue
Molecular FormulaC19H26N2O4
Molecular Weight346.4 g/mol
Purity≥95%
CAS Number1293940-93-8

The compound features a bicyclic structure that contributes to its biological activity, particularly in terms of receptor interactions and enzymatic inhibition.

Pharmacological Testing

Research indicates that compounds within the diazabicyclo family exhibit various pharmacological activities. Notably, studies have shown that similar structures possess spasmolytic and local anesthetic properties. For instance, compounds with analogous bicyclic frameworks have demonstrated effectiveness in treating conditions such as peptic ulcers and chronic gastritis due to their ability to modulate gastrointestinal motility .

The proposed mechanism of action for this compound involves interaction with neurotransmitter receptors and ion channels. Preliminary studies suggest that it may act as a competitive antagonist at certain receptor sites, potentially influencing neurotransmission pathways relevant to pain and muscle contraction .

Case Studies

  • Spasmolytic Activity : A study examining related diazabicyclo compounds found significant spasmolytic effects in animal models, indicating potential utility in treating gastrointestinal disorders .
  • Local Anesthetic Effects : Another investigation highlighted the local anesthetic properties of similar structures, suggesting that this compound could be effective in minor surgical procedures where localized anesthesia is required .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. The presence of the tert-butyl group is believed to enhance lipophilicity, improving membrane penetration and receptor binding affinity. Comparative analysis with other diazabicyclo derivatives reveals that modifications in the benzyl moiety can significantly alter pharmacological profiles .

Comparative Analysis Table

Compound NameActivity TypeReference
This compoundSpasmolytic
3-Benzyl-2,4-dioxo-8-methyl-3,8-diazabicyclo[3.2.1]octaneLocal Anesthetic
Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octaneAntinociceptive

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving cyclization of diazabicyclo precursors. Key steps include:

  • Cycloaddition reactions to form the bicyclo[4.2.0]octane core.
  • Protection/deprotection strategies (e.g., tert-butyl and benzyl carbamate groups) to ensure regioselectivity .
  • Optimization of temperature (e.g., 0–5°C for cyclization) and solvent polarity (e.g., dichloromethane or THF) to minimize side products.
    • Characterization : Use ¹H/¹³C NMR to confirm stereochemistry and X-ray crystallography for absolute configuration validation .

Q. How does the stereochemistry of the diazabicyclo[4.2.0]octane core influence its biological activity in nicotinic receptor modulation?

  • Methodological Answer : The cis-configuration enhances rigidity, optimizing binding to α4β2 nicotinic acetylcholine receptors (nAChRs).

  • Docking studies and molecular dynamics simulations can predict binding affinity .
  • Compare in vitro receptor binding assays (e.g., radioligand displacement using [³H]-epibatidine) between cis- and trans-isomers .
    • Key Finding : Cis-isomers show 10–50x higher affinity for α4β2 nAChRs than trans-isomers .

Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • HPLC with UV detection (λ = 254 nm) to monitor degradation products.
  • Accelerated stability studies (40°C/75% RH for 6 months) to assess shelf life.
  • GC-MS for volatile impurity profiling, especially for tert-butyl ester groups prone to hydrolysis .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of this compound, and how can chiral auxiliaries or catalysts address them?

  • Methodological Answer :

  • The bicyclo[4.2.0]octane core introduces steric hindrance, complicating asymmetric induction.
  • Use chiral palladium catalysts for Suzuki-Miyaura coupling or enzymatic resolution (e.g., lipases) to separate enantiomers .
  • Circular Dichroism (CD) and chiral HPLC (e.g., Chiralpak IA column) for enantiopurity validation .

Q. How do structural modifications (e.g., substituent variations on the benzyl or tert-butyl groups) affect the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • SAR Table :
SubstituentLogPα4β2 nAChR IC₅₀ (nM)Metabolic Stability (t₁/₂, min)
Benzyl2.112 ± 345 (human liver microsomes)
4-Fluorobenzyl2.38 ± 260
  • Replace benzyl with electron-withdrawing groups (e.g., -F) to enhance metabolic stability and blood-brain barrier penetration .

Q. What in vivo models are suitable for evaluating the compound’s efficacy in treating neurological disorders, and how should dose-response studies be designed?

  • Methodological Answer :

  • Rodent models : Use the formalin-induced pain test for analgesia or Morris water maze for cognitive enhancement.
  • Dosing : Administer intravenously (1–10 mg/kg) or orally (5–50 mg/kg) with pharmacokinetic sampling at 0, 1, 3, 6, 12, 24h .
  • Safety : Monitor for cholinergic side effects (e.g., tremors, hypothermia) via telemetry .

Q. How does this compound compare to other diazabicycloalkanes (e.g., 3,8-diazabicyclo[3.2.1]octane) in terms of receptor subtype selectivity?

  • Methodological Answer :

  • Comparative Binding Assays : Test against α7, α3β4, and α4β2 nAChR subtypes using patch-clamp electrophysiology.
  • Key Insight : The bicyclo[4.2.0]octane scaffold shows higher α4β2 selectivity (>90% inhibition at 100 nM) than bicyclo[3.2.1] analogs due to reduced steric clash .

Methodological Considerations

  • Contradictions/Uncertainties : While emphasizes α4β2 selectivity, notes variability in CNS penetration across species, requiring species-specific pharmacokinetic modeling.
  • Excluded Topics : Commercial synthesis scales, pricing, and industrial purification methods are omitted per guidelines.

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